Neodymium--silver (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

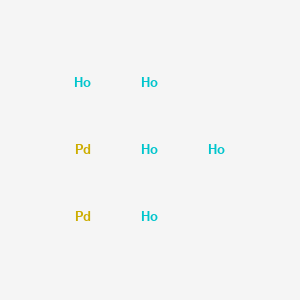

Neodymium–silver (1/1) is a compound formed by the combination of neodymium and silver in a 1:1 ratio. Neodymium is a rare-earth metal known for its strong magnetic properties, while silver is a precious metal with excellent electrical conductivity and antimicrobial properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of neodymium–silver (1/1) typically involves the direct reaction of neodymium and silver under controlled conditions. One common method is the co-precipitation technique, where neodymium and silver salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is filtered, washed, and dried to obtain the neodymium–silver (1/1) compound.

Industrial Production Methods: In industrial settings, the production of neodymium–silver (1/1) may involve high-temperature solid-state reactions. Neodymium and silver powders are mixed in stoichiometric amounts and subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is typically carried out in a furnace, and the resulting product is cooled and processed to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: Neodymium–silver (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Neodymium–silver (1/1) can be oxidized by exposure to oxygen or other oxidizing agents, leading to the formation of neodymium oxide and silver oxide.

Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of elemental neodymium and silver.

Substitution: Neodymium–silver (1/1) can participate in substitution reactions with halogens, forming neodymium halides and silver halides.

Major Products Formed:

Oxidation: Neodymium oxide (Nd2O3) and silver oxide (Ag2O).

Reduction: Elemental neodymium (Nd) and silver (Ag).

Substitution: Neodymium halides (e.g., NdCl3) and silver halides (e.g., AgCl).

Aplicaciones Científicas De Investigación

Neodymium–silver (1/1) has a wide range of applications in scientific research due to its unique properties.

Chemistry:

- Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.

- Employed in the synthesis of advanced materials with enhanced magnetic and electrical properties.

Biology:

- Investigated for its potential antimicrobial properties, particularly in the development of antibacterial coatings and medical devices.

Medicine:

- Explored for use in targeted drug delivery systems, where its magnetic properties can be utilized to direct therapeutic agents to specific sites in the body.

Industry:

- Utilized in the production of high-performance magnets for use in electric motors, generators, and other electronic devices.

- Applied in the development of advanced sensors and imaging technologies.

Mecanismo De Acción

The mechanism by which neodymium–silver (1/1) exerts its effects is primarily related to its magnetic and antimicrobial properties.

Molecular Targets and Pathways:

Magnetic Properties: The strong magnetic field generated by neodymium–silver (1/1) can influence the behavior of nearby magnetic materials, making it useful in various industrial and medical applications.

Antimicrobial Properties: The silver component of the compound can disrupt bacterial cell membranes, interfere with cellular respiration, and inhibit the replication of microbial DNA, leading to the death of the bacteria.

Comparación Con Compuestos Similares

Neodymium–iron (1/1): Known for its strong magnetic properties, but lacks the antimicrobial properties of silver.

Silver–copper (1/1): Exhibits good electrical conductivity and antimicrobial properties, but does not possess the strong magnetic properties of neodymium.

Neodymium–cobalt (1/1): Similar magnetic properties to neodymium–silver (1/1), but cobalt is less effective as an antimicrobial agent compared to silver.

Uniqueness: Neodymium–silver (1/1) stands out due to its combination of strong magnetic properties from neodymium and excellent antimicrobial properties from silver. This dual functionality makes it particularly valuable in applications where both magnetic and antimicrobial properties are desired.

Propiedades

Número CAS |

12002-81-2 |

|---|---|

Fórmula molecular |

AgNd |

Peso molecular |

252.11 g/mol |

Nombre IUPAC |

neodymium;silver |

InChI |

InChI=1S/Ag.Nd |

Clave InChI |

CRLLGLJOPXYTLX-UHFFFAOYSA-N |

SMILES canónico |

[Ag].[Nd] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)

![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)